molecular formula C17H14ClNO2S2 B2864087 3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034573-60-7

3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2864087
CAS No.: 2034573-60-7
M. Wt: 363.87
InChI Key: SICYXTGVEFNZDJ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a hydroxyethyl group bearing two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzamide to introduce the chloro group. This is followed by the addition of a hydroxyethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene rings can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene rings, resulting in different chemical properties and applications.

    N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide:

Uniqueness

3-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is unique due to the combination of its chloro, hydroxyethyl, and thiophene substituents. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICYXTGVEFNZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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